2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine precursor is treated with fluorinating agents such as cesium fluoride or potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) or trifluoromethyltrimethylsilane (TMSCF_3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluoro or trifluoromethyl groups are replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(4-chlorophenyl)-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-(4-bromophenyl)-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-(4-methylphenyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-9-3-1-7(2-4-9)10-5-8(12(15,16)17)6-18-11(10)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDAYDJUPZQLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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